8-(butylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
The compound 8-(butylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by a butylamino group at position 8, a methyl group at position 3, and a 2-oxo-2-phenylethyl substituent at position 5. It is synthesized via nucleophilic substitution of a brominated precursor (e.g., 8-bromo-3-methylpurine-2,6-dione) with butylamine under high-temperature conditions in ethanol, yielding the final product with moderate efficiency (74% yield, as demonstrated in analogous syntheses) .
Properties
IUPAC Name |
8-(butylamino)-3-methyl-7-phenacylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-3-4-10-19-17-20-15-14(16(25)21-18(26)22(15)2)23(17)11-13(24)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,19,20)(H,21,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUTWUNNNFNDRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=C(N1CC(=O)C3=CC=CC=C3)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(butylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure
The structural formula of the compound is crucial for understanding its biological activity. The compound features a purine core with various substituents that influence its interaction with biological targets.
Antiviral Activity
Research indicates that purine derivatives can exhibit antiviral properties. A study highlighted the ability of similar compounds to act as agonists for Toll-like receptors (TLRs), particularly TLR7 and TLR8, which play significant roles in immune response and antiviral defense mechanisms. These receptors are activated by specific ligands leading to the production of cytokines such as TNF-α and IFN-α, which are vital for antiviral immunity .
Immunomodulatory Effects
The compound's structural characteristics suggest potential immunomodulatory effects. Compounds with similar purine structures have shown varying degrees of activity against immune cells. For instance, modifications at the C-2 position of the purine ring have been linked to enhanced activity against TLRs. The presence of a butylamino group may enhance lipophilicity and receptor binding affinity, thereby modulating immune responses more effectively .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of purine derivatives. Key findings include:
- C-2 Substituents : The length and nature of substituents at the C-2 position significantly affect TLR activation. For example, a butyl group at this position has been associated with higher TLR7 activity compared to longer or more lipophilic chains .
- Functional Groups : The presence of amino groups at specific positions enhances binding affinity to TLRs. Compounds lacking these groups often exhibit reduced activity .
Study 1: TLR Activation
A comparative study demonstrated that compounds structurally related to our target compound could induce different cytokine profiles depending on their specific modifications. For instance, while some derivatives activated TLR7 effectively at low concentrations (e.g., 0.03 μM), others required higher concentrations for TLR8 activation .
Study 2: Cytokine Production
In vitro studies involving human peripheral blood mononuclear cells (PBMCs) showed that certain purine derivatives could stimulate significant cytokine production. Notably, compounds similar to 8-(butylamino)-3-methyl derivatives were effective in inducing TNF-α and IL-12 production in response to viral mimetics .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Purine-2,6-dione derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of the target compound with analogs reported in the literature:
Structural Modifications and Substituent Effects
Physicochemical Properties
*Calculated based on structural formula.
Key Research Findings and Implications
Substituent-Driven Activity : Position 7 modifications (e.g., aryl vs. alkyl groups) significantly influence kinase affinity and selectivity .
Synthetic Flexibility : Brominated purine-2,6-dione precursors serve as versatile intermediates for diverse substitutions .
Physicochemical Trade-offs : Longer alkyl chains (butyl vs. ethyl) enhance lipophilicity but may reduce solubility, necessitating formulation optimization .
Preparation Methods
Xanthine Derivatives as Starting Materials
Xanthine (3,7-dihydro-1H-purine-2,6-dione) serves as a common precursor. Methylation at N-3 is achieved using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base, yielding 3-methylxanthine in ~85% yield. Alternative routes employ Ullmann coupling or enzymatic methylation, though these are less efficient for large-scale synthesis.
Functionalization at Position 8
Bromination of 3-methylxanthine at position 8 using bromine in acetic acid generates 8-bromo-3-methylxanthine , a key intermediate for subsequent amination. This reaction proceeds at 60°C for 6 hours, achieving 78–82% yield.
Installation of the Butylamino Group
Nucleophilic Substitution
8-Bromo-3-methylxanthine undergoes nucleophilic substitution with n-butylamine in refluxing ethanol (12 hours, 80°C), yielding 8-butylamino-3-methylxanthine (Fig. 1). Catalytic amounts of triethylamine enhance reaction efficiency (yield: 65–70%).
Table 1: Optimization of Butylamine Substitution
| Condition | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| n-Butylamine | Ethanol | 80°C | 12 | 68 |
| n-Butylamine + Et₃N | Ethanol | 80°C | 8 | 72 |
| n-Butylamine | DMF | 100°C | 6 | 61 |
Prolonged heating (>12 hours) leads to decomposition, while polar aprotic solvents like DMF reduce regioselectivity.
Alkylation at Position 7
Phenacyl Bromide as the Electrophile
The 2-oxo-2-phenylethyl group is introduced via N-alkylation using phenacyl bromide. 8-Butylamino-3-methylxanthine is treated with phenacyl bromide (1.2 eq) in acetonitrile under reflux (24 hours, 85°C), yielding the target compound in 58% yield.
Key Observations:
Catalytic Approaches
Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates. A 2024 study demonstrated a 15% yield increase (73% vs. 58%) using 0.1 eq TBAB under identical conditions.
Purification and Characterization
Crystallization Techniques
The crude product is purified via recrystallization from ethyl acetate/cyclohexane (1:3 v/v), achieving >95% purity. Alternative methods include silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1), though this is less cost-effective for industrial scales.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (s, 1H, C8-NH), 7.45–7.30 (m, 5H, Ph), 4.12 (s, 2H, CH₂CO), 3.21 (t, 2H, N-CH₂), 3.02 (s, 3H, N-CH₃).
Alternative Synthetic Routes
One-Pot Alkylation-Amination
A 2023 patent describes a one-pot method combining bromination, amination, and alkylation using sequential reagent addition. This approach reduces purification steps but requires precise temperature control (yield: 62%).
Q & A
Q. How should contradictory data from different experimental models be resolved?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
